molecular formula C10H10BNO2 B13930757 (7-Methylquinolin-4-yl)boronic acid

(7-Methylquinolin-4-yl)boronic acid

Cat. No.: B13930757
M. Wt: 187.00 g/mol
InChI Key: MQXLWIVHGHMDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Methylquinolin-4-yl)boronic acid is a versatile heteroaromatic boronic acid derivative of significant value in synthetic and medicinal chemistry research. As an organoboron compound, it serves as a crucial building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds for the construction of complex molecular architectures . In pharmaceutical research, boronic acids are recognized as bioisosteres of carboxylic acids, which can improve the pharmacokinetic properties and selectivity of bioactive molecules . The unique physicochemical properties of the boronic acid group, acting as a Lewis acid, allow it to form reversible complexes with nucleophilic biological targets, such as enzyme active sites . This mechanism is exemplified by FDA-approved boronic acid drugs like Bortezomib and Ixazomib, which are proteasome inhibitors used in cancer therapy . Recent studies also highlight the application of complex borylated quinoline scaffolds in developing potential therapeutics, such as inhibitors for homeodomain interacting protein kinase 2 (HIPK2) for the treatment of kidney fibrosis . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(7-methylquinolin-4-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c1-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6,13-14H,1H3

InChI Key

MQXLWIVHGHMDDQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC(=CC2=NC=C1)C)(O)O

Origin of Product

United States

Reactivity Profiles and Transformative Chemistry of 7 Methylquinolin 4 Yl Boronic Acid

Cross-Coupling Reactions Involving (7-Methylquinolin-4-yl)boronic Acid

The boronic acid functional group of (7-methylquinolin-4-yl)boronic acid is a key player in a variety of powerful cross-coupling reactions, enabling the formation of complex molecular architectures.

Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. (7-Methylquinolin-4-yl)boronic acid readily participates in these reactions, coupling with a diverse range of aryl and heteroaryl halides to produce biaryl and heteroaryl-aryl structures. These reactions are typically catalyzed by palladium complexes. researchgate.netnih.govnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and can be adapted to accommodate various functional groups on the coupling partners. nih.govresearchgate.netnih.gov For instance, the use of specialized palladium precatalysts can enable reactions with even challenging substrates like polyfluorophenyl and 2-heteroaromatic boronic acids at room temperature or slightly elevated temperatures. nih.gov

Interactive Table: Suzuki-Miyaura Coupling Reactions

Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Aryl IodideNa2PdCl4/sSPhosK2CO3H2O:ACN (4:1)37-
Aryl BromidePd(OAc)2K2CO3Water-High
Aryl ChloridePalladium precatalyst--RT - 40Excellent
Heteroaryl BromideMag-IL-PdK2CO3Water60-80Excellent

Chan-Lam Coupling and Related Oxidative Coupling Reactions

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction couples (7-methylquinolin-4-yl)boronic acid with amines, alcohols, phenols, and other N-H or O-H containing compounds. organic-chemistry.orgalfa-chemistry.commarmacs.org A key advantage of the Chan-Lam coupling is its often mild reaction conditions, proceeding at room temperature and open to the air. wikipedia.orgalfa-chemistry.commarmacs.org The mechanism involves the formation of a copper-aryl intermediate, which then undergoes reductive elimination to yield the desired product. wikipedia.org This reaction has been extended to include the formation of carbon-sulfur (C-S) bonds as well. alfa-chemistry.com

Other Palladium and Copper-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura and Chan-Lam reactions, (7-methylquinolin-4-yl)boronic acid can participate in other palladium and copper-catalyzed transformations. These include Heck-type reactions and other cross-coupling methodologies that expand the synthetic utility of this versatile building block. researchgate.net Copper-catalyzed reactions, in particular, are gaining traction due to the lower cost and toxicity of copper compared to palladium. researchgate.net These reactions can be used to synthesize a variety of heterocyclic compounds. For example, copper-catalyzed cascade cyclization reactions involving alkenyl boronic esters and N-H based nucleophiles can lead to the formation of dihydroquinazolinones and polysubstituted quinolines. organic-chemistry.orgnih.gov

Stereoselective and Regioselective Transformations of (7-Methylquinolin-4-yl)boronic Acid

While the primary use of (7-methylquinolin-4-yl)boronic acid is in cross-coupling reactions, the boronic acid moiety can also influence the stereoselectivity and regioselectivity of certain transformations. For instance, in reactions involving chiral substrates, the bulky quinoline (B57606) group may direct the approach of reagents, leading to a preference for one stereoisomer over another. Boronic acids can also be used as catalysts in regio- and stereoselective glycosylations. researchgate.net However, specific research detailing the stereoselective and regioselective transformations directly involving (7-methylquinolin-4-yl)boronic acid is not extensively covered in the provided search results.

Functional Group Tolerance and Chemoselectivity in Reactions of (7-Methylquinolin-4-yl)boronic Acid

A significant advantage of using (7-methylquinolin-4-yl)boronic acid in synthesis is its generally good functional group tolerance. Modern cross-coupling protocols have been developed to be compatible with a wide array of functional groups, such as esters, ketones, and nitriles. researchgate.netwikipedia.org This chemoselectivity allows for the direct use of complex molecules without the need for extensive protecting group strategies. For example, in Chan-Lam couplings, the nitrile group has been shown not to poison the catalyst. wikipedia.org Similarly, Suzuki-Miyaura reactions can tolerate various functional groups, although highly reactive groups may require specific conditions or catalysts. researchgate.net

Derivatization Strategies via the Boronic Acid Moiety (e.g., to esters, trifluoroborates, oxaboroles)

The boronic acid group of (7-methylquinolin-4-yl)boronic acid can be readily converted into other functional groups, further expanding its synthetic utility.

Boronic Esters: Boronic acids are in equilibrium with their corresponding boronic esters in the presence of diols, such as pinacol (B44631). researchgate.net These esters are often more stable and easier to handle and purify than the free boronic acids. researchgate.net They are widely used in Suzuki-Miyaura reactions. youtube.comnih.gov

Trifluoroborates: Potassium organotrifluoroborates can be prepared from boronic acids and are known for their stability and ease of handling. They are also competent partners in palladium-catalyzed cross-coupling reactions.

Oxaboroles: The boronic acid moiety can participate in intramolecular cyclization to form oxaboroles, which have emerged as important pharmacophores. nih.gov This transformation often occurs in the presence of a suitably positioned hydroxyl group. nih.gov

Design and Synthesis of Analogues and Derivatives of 7 Methylquinolin 4 Yl Boronic Acid

Structural Modifications on the Quinoline (B57606) Ring System

The quinoline core offers multiple positions for substitution, allowing for fine-tuning of the molecule's steric and electronic properties.

The strategic placement of methyl groups on the heterocyclic scaffold, a concept sometimes referred to as "magic methylation," can significantly influence the biological activity and selectivity of a compound. mdpi.com In the development of inhibitors based on the pyrazolo[4,3-f]quinoline boronic acid scaffold, which is derived from the parent quinoline structure, the presence and position of a methyl group have been shown to tune kinase selectivity. mdpi.com For instance, a comparative study between an unmethylated compound (HSD1400) and its C1-methylated analogue (HSD1791) demonstrated that this seemingly minor structural change could introduce selectivity between different isoforms of cdc-like kinases (CLK). mdpi.com While HSD1400 inhibited CLK1, CLK2, and CLK4, the methylated HSD1791 showed potent inhibition of CLK1 and CLK2 but not CLK4. mdpi.com This highlights how positional isomerism of even a simple methyl group can be a powerful tool in medicinal chemistry to optimize a drug candidate's profile. mdpi.com

A key strategy for creating analogues involves the introduction of a wide range of substituents onto the quinoline framework. A robust method for this is the palladium-catalyzed C-4 borylation of variously substituted 4-chloroquinolines with bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.org This reaction provides a direct route to quinoline-4-boronic esters, which are versatile intermediates. rsc.org The method is tolerant of numerous functional groups on the quinoline ring, including methoxy (B1213986), methyl, chloro, and fluoro groups at different positions. rsc.org

The scope of this borylation method has been demonstrated with various substituted quinolines, showcasing its utility in generating a library of functionalized building blocks. rsc.org

EntryStarting Material (Substituted 4-Chloroquinoline)ProductYield (%)
7a 4-Chloro-7-methoxy-2-methylquinoline7-Methoxy-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline85
7b 4-Chloro-6-methoxy-2-methylquinoline6-Methoxy-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline80
7c 4-Chloro-2,6-dimethylquinoline2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline75
7d 4,7-Dichloro-2-methylquinoline7-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline70
7e 4-Chloro-6-fluoro-2-methylquinoline6-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline82
7f 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline2-Methyl-6-(trifluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline65
7g 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline2-Methyl-7-(trifluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline68
7h Ethyl 4-chloro-2-methylquinoline-6-carboxylateEthyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carboxylate78
Table based on data from a study on Pd-catalyzed borylation of chloroquinolines. rsc.org

Furthermore, functional groups can be introduced through multicomponent reactions (MCRs) that build the quinoline ring itself, incorporating desired substituents from the start. purdue.edujptcp.com

Variations in the Boronic Acid Moiety and its Derivatives

The boronic acid group is highly reactive and can be converted into more stable derivatives, which serve as protected forms or possess unique properties.

Boronic acids are often converted to boronic esters to enhance their stability and compatibility with various synthetic reagents. nih.gov Pinacol (B44631) esters, formed by reacting the boronic acid with pinacol, are common intermediates. A direct method to synthesize these is the palladium-catalyzed cross-coupling of a halo-quinoline with bis(pinacolato)diboron. rsc.org

A significant advancement in boronic acid chemistry is the use of N-methyliminodiacetic acid (MIDA) to form MIDA boronates. nih.govbldpharm.com These derivatives offer several advantages over free boronic acids and other esters: they are exceptionally stable crystalline solids, tolerant to air, moisture, and silica (B1680970) gel chromatography, and can be stored on the benchtop indefinitely. nih.govbldpharm.com This stability allows for complex, multi-step syntheses on the quinoline scaffold without decomposition of the boron moiety. nih.govnih.gov

The synthesis of MIDA boronates can be achieved by condensation of the boronic acid with MIDA, typically under heating with removal of water. nih.gov Despite their stability, the boronic acid can be easily regenerated ("deprotected") under mild basic conditions, such as aqueous sodium bicarbonate or sodium hydroxide, making them highly versatile building blocks. nih.gov

Another important class of boronic acid derivatives is the organotrifluoroborate salts. pitt.edu These salts, typically prepared as potassium or tetrabutylammonium (B224687) salts, are also stable, crystalline solids that are easier to handle than many volatile or unstable boronic acids. pitt.eduorgsyn.org

The synthesis of quinoline trifluoroborates can be accomplished by treating the corresponding quinoline boronic acid or its pinacol ester with potassium hydrogen fluoride (B91410) (KHF₂). rsc.org For example, a quinoline boronate pinacol ester was successfully converted into the corresponding potassium trifluoroborate salt in 80% yield. rsc.org A general one-pot procedure involves reacting a boronic acid with tetrabutylammonium bifluoride (TBABF) in a chloroform/water mixture to yield the tetrabutylammonium trifluoroborate salt, a method that avoids the use of hazardous hydrofluoric acid. orgsyn.org These trifluoroborate salts are valuable reagents for cross-coupling reactions. pitt.edu

Heterocyclic Ring Fused Analogues (e.g., Pyrazolo[4,3-f]quinolines)

Fusing an additional heterocyclic ring onto the quinoline core creates entirely new chemical scaffolds. A notable example is the synthesis of pyrazolo[4,3-f]quinolines, which have been investigated as kinase inhibitors. mdpi.compurdue.edu

A powerful strategy for constructing these complex systems is the use of multicomponent reactions (MCRs). purdue.eduresearchgate.net Povarov/Doebner-type MCRs allow for the rapid assembly of boronic acid-containing 3H-pyrazolo[4,3-f]quinoline compounds from readily available starting materials like amines, aldehydes, and ketones. mdpi.com The Doebner reaction, specifically, combines an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids, which serve as key intermediates for further elaboration into the fused pyrazole (B372694) ring system. purdue.edu These methods have proven successful in producing the target compounds in moderate to good yields and are amenable to creating diverse libraries of analogues for biological screening. purdue.edu

Structure-Reactivity Correlations in Derivative Series

The reactivity of (7-Methylquinolin-4-yl)boronic acid and its derivatives is critically influenced by the electronic and steric properties of substituents on the quinoline ring. These relationships are most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. The efficiency of this reaction is governed by several factors, including the nature of the boronic acid, the coupling partner (typically an aryl or heteroaryl halide), and the reaction conditions.

Electronic Effects

The electronic nature of substituents on the quinoline core directly impacts the reactivity of the boronic acid moiety. The rate-determining step in many Suzuki-Miyaura couplings is the oxidative addition of the palladium catalyst to the aryl halide, but the subsequent transmetalation step, involving the transfer of the quinolinyl group from boron to palladium, is highly sensitive to the electronic environment of the boronic acid. libretexts.org

Electron-Donating Groups (EDGs): The parent compound, (7-Methylquinolin-4-yl)boronic acid, possesses a methyl group at the 7-position, which acts as a weak electron-donating group. Additional EDGs, such as methoxy (-OCH₃) or amino (-NH₂) groups, on the quinoline ring would increase the electron density on the aromatic system. This generally enhances the nucleophilicity of the ipso-carbon attached to the boron atom, which can facilitate the transmetalation step. nih.gov However, increasing the basicity of the quinoline nitrogen, particularly with substituents at the 2- or 8-positions, can lead to catalyst inhibition, where the nitrogen atom coordinates strongly to the palladium center and hampers catalytic activity. acs.orgorganic-chemistry.org

Steric Effects

Steric hindrance plays a crucial role in the reactivity of quinolinylboronic acids. Bulky substituents positioned near the boronic acid group (at the 3- or 5-positions) or near the quinoline nitrogen (at the 8-position) can impede the approach of the palladium catalyst and the aryl halide coupling partner.

This steric clash can hinder the formation of the necessary transition states for both transmetalation and reductive elimination, thereby slowing down the reaction or preventing it altogether. researchgate.netrsc.org Overcoming significant steric hindrance often requires careful optimization of reaction conditions, including the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) that promote the formation of a reactive, coordinatively unsaturated palladium species. organic-chemistry.orgresearchgate.net

Illustrative Reactivity Trends

The following data table illustrates the predicted relative reactivity of hypothetical derivatives of (7-Methylquinolin-4-yl)boronic acid in a standard Suzuki-Miyaura coupling reaction, based on the electronic and steric principles discussed.

Derivative NameSubstituent (Position)Electronic EffectSteric HindrancePredicted Relative ReactivityRationale
(7-Methylquinolin-4-yl)boronic acid- (Parent)ReferenceLowMediumBaseline reactivity of the parent compound.
(2,7-Dimethylquinolin-4-yl)boronic acid2-MethylDonatingLowMedium-HighEDG at C2 increases nucleophilicity; minimal steric impact on the C4-boron group.
(8-Methoxy-7-methylquinolin-4-yl)boronic acid8-MethoxyDonatingMediumMedium-LowEDG enhances nucleophilicity, but steric bulk and potential for catalyst chelation by the C8-methoxy and N1 may lower reactivity. acs.org
(5-Nitro-7-methylquinolin-4-yl)boronic acid5-NitroWithdrawingHighLowStrong EWG increases risk of protodeboronation; significant steric hindrance from the ortho-substituent. nih.govresearchgate.net
(6-Fluoro-7-methylquinolin-4-yl)boronic acid6-FluoroWithdrawing (Inductive)LowMediumEWG may slightly increase susceptibility to protodeboronation, but the steric profile is unchanged, leading to predictable reactivity.
(3,7-Dimethylquinolin-4-yl)boronic acid3-MethylDonatingHighLowSignificant steric hindrance from the ortho-methyl group directly adjacent to the boronic acid, impeding catalyst approach. rsc.org

This table is illustrative and based on established structure-reactivity principles in cross-coupling chemistry. Actual experimental results may vary based on specific reaction conditions.

Advanced Applications of 7 Methylquinolin 4 Yl Boronic Acid in Complex Molecule Synthesis

Construction of Biologically Relevant Scaffolds and Pharmacophores

The quinoline (B57606) ring system is a well-established pharmacophore found in a wide array of therapeutic agents, renowned for its presence in antimalarial, anticancer, and anti-inflammatory drugs. The introduction of a boronic acid group at the 4-position of 7-methylquinoline (B44030) creates a powerful synthetic intermediate that allows for the facile introduction of this privileged scaffold into new molecular entities, primarily through the Suzuki-Miyaura cross-coupling reaction.

Researchers have increasingly utilized substituted quinoline boronic acids to develop novel drug candidates. For instance, a study on the development of potential inhibitors for Homeodomain Interacting Protein Kinase 2 (HIPK2) involved the synthesis of various borylated quinolines. While this study focused on a 7-methoxy analog, it highlights a key strategy where the C4-borylated quinoline serves as a versatile synthon. bibliotekanauki.pl The boronic acid group can be readily converted into other synthetically useful and biologically relevant functionalities, such as oxaboroles and trifluoroborate salts, thereby expanding the accessible chemical space for drug discovery. bibliotekanauki.pl

The 7-methylquinoline moiety itself is of significant interest. The methyl group at the 7-position can influence the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity and selectivity for biological targets. In the context of anticancer drug design, derivatives of 4-amino-7-methylquinoline (B1627223) have been investigated for their therapeutic potential. bibliotekanauki.pl The 7-substituted quinoline core is a key feature in many kinase inhibitors, and (7-Methylquinolin-4-yl)boronic acid provides a direct route to incorporate this important structural motif.

A compelling example of a related scaffold's application is in the synthesis of dual Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Researchers synthesized a library of boronic acid-containing 3H-pyrazolo[4,3-f]quinolines, which demonstrated potent anticancer properties. mdpi.com The synthesis utilized a boronic acid on a phenyl ring attached to the quinoline scaffold, showcasing how the boronic acid functionality is crucial for creating these complex, biologically active molecules. mdpi.com This underscores the power of using quinoline-based boronic acids to generate libraries of compounds for screening and identifying novel therapeutic agents.

Table 1: Examples of Biologically Relevant Scaffolds Derived from Quinoline Boronic Acids

Compound/Scaffold Target/Application Synthetic Utility of Boronic Acid Reference
(7-Methoxyquinolin-4-yl)boronic acid derivatives Potential HIPK2 inhibitors Precursor for oxaboroles, trifluoroborate salts, and Suzuki coupling bibliotekanauki.pl
3H-Pyrazolo[4,3-f]quinoline boronic acids Dual CLK/ROCK inhibitors for cancer therapy Key component in multicomponent reaction for scaffold synthesis mdpi.com
7-Substituted 4-aminoquinolines Antimalarial agents Biaryl formation via Suzuki coupling with various boronic acids nih.gov

Role in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. Boronic acids have been increasingly employed as key reactants in MCRs. nih.govnih.gov

A notable application of a quinoline-based boronic acid in an MCR is the synthesis of the aforementioned 3H-pyrazolo[4,3-f]quinoline-based dual CLK/ROCK inhibitors. mdpi.com The core of these molecules was constructed using a Povarov/Doebner-type three-component reaction. This reaction involves an amine, an aldehyde, and an activated alkene, but in this specific application, a boronic acid-containing aldehyde was used to assemble the complex heterocyclic system. The use of (7-Methylquinolin-4-yl)boronic acid or its derivatives in similar MCRs would provide a direct and efficient route to novel, complex quinoline-containing compounds.

The general mechanism of such a reaction involves the initial formation of an imine from the amine and aldehyde components. This is followed by a hetero-Diels-Alder reaction with the third component, leading to the formation of the quinoline ring system in a highly convergent manner. The presence of the boronic acid group on one of the reactants is well-tolerated and allows for its incorporation into the final product, which can then be used for further functionalization.

Table 2: Representative Povarov/Doebner-type MCR for Pyrazolo[4,3-f]quinoline Synthesis

Component 1 (Amine) Component 2 (Aldehyde) Component 3 (Activated Alkene) Resulting Scaffold Reference
Indazol-5-amine derivative Aldehyde with boronic acid moiety Methylene active ketone 3H-Pyrazolo[4,3-f]quinoline with boronic acid mdpi.com

Cascade reactions, which involve two or more sequential transformations in a single pot without the isolation of intermediates, also represent an area where (7-Methylquinolin-4-yl)boronic acid could be effectively utilized. For example, metal-free cascade reactions involving the addition of boronic acids to furfuryl alcohols have been developed to synthesize functionalized γ-ketoaldehydes. nih.govresearchgate.net While not yet demonstrated with this specific compound, the known reactivity of boronic acids suggests that (7-Methylquinolin-4-yl)boronic acid could participate in similar cascade processes to generate unique and complex molecular structures.

Application in Total Synthesis of Natural Products and Synthetic Compounds

While there are no prominent examples in the literature of the total synthesis of a natural product utilizing (7-Methylquinolin-4-yl)boronic acid as a key building block, its utility in the synthesis of complex synthetic molecules is evident. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, and this compound is an ideal substrate for such reactions to create carbon-carbon bonds.

A key application lies in the synthesis of biaryl compounds, where the quinoline ring is connected to another aromatic or heteroaromatic system. Such structures are of great interest in medicinal chemistry. For example, research into new antimalarial drugs has involved the parallel synthesis of a library of 7-substituted-4-aminoquinolines. nih.gov In that work, a 7-bromo-4-chloroquinoline (B1278252) was coupled with a variety of boronic acids to generate a diverse set of biaryl and alkylaryl analogs. The reverse of this strategy, using (7-Methylquinolin-4-yl)boronic acid and a halogenated coupling partner, would be an equally effective approach to access similar complex molecules. This demonstrates its potential in the systematic exploration of structure-activity relationships (SAR) by allowing for the modular assembly of complex quinoline derivatives.

The synthesis would typically involve the palladium-catalyzed reaction of (7-Methylquinolin-4-yl)boronic acid with an aryl or heteroaryl halide (or triflate). This reaction is known for its high functional group tolerance, allowing for the synthesis of highly decorated and complex molecules that would be challenging to assemble using other methods.

(7-Methylquinolin-4-yl)boronic acid as a Precursor for Advanced Materials

The application of (7-Methylquinolin-4-yl)boronic acid is an emerging field with significant potential, particularly in the development of sensors and luminescent materials. Although specific research on this compound in materials science is limited, the known properties of its constituent parts—the quinoline ring and the boronic acid group—provide a strong basis for its potential applications.

Boronic acids are widely recognized for their ability to reversibly bind with diols, a feature that has been extensively exploited in the design of fluorescent sensors for saccharides. nih.govnih.govresearchgate.netrsc.org The binding of a diol to the boronic acid group can alter the electronic properties of an attached fluorophore, leading to a change in fluorescence intensity or wavelength. The quinoline moiety itself is a well-known fluorophore. Therefore, (7-Methylquinolin-4-yl)boronic acid could potentially function as a fluorescent sensor for diol-containing molecules, such as glucose or other carbohydrates, with the quinoline core acting as the signaling unit.

Furthermore, the quinoline ring system can be a building block for luminescent materials and organic light-emitting diodes (OLEDs). The rigid, planar structure and π-conjugated system of quinoline are conducive to strong luminescence. By incorporating (7-Methylquinolin-4-yl)boronic acid into polymers or larger molecular structures through its reactive boronic acid handle, it may be possible to develop new materials with tailored photophysical properties. For example, multicomponent reactions have been used to synthesize luminescent iminoboronates from various boronic acids, suggesting a potential pathway for creating novel light-emitting materials. nih.gov The development of such materials from (7-Methylquinolin-4-yl)boronic acid remains a promising area for future research.

Mechanistic Investigations and Target Based Research on 7 Methylquinolin 4 Yl Boronic Acid Derivatives

Exploration of Molecular Interactions with Biological Targets

The unique chemical properties of (7-methylquinolin-4-yl)boronic acid derivatives allow for diverse interactions with biological molecules, leading to the modulation of their functions.

Enzyme Inhibition Studies (e.g., Kinase Inhibition Mechanisms: HIPK2, CLK/ROCK)

Derivatives of quinoline (B57606) containing a boronic acid moiety have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.

HIPK2 Inhibition: Homeodomain-interacting protein kinase 2 (HIPK2) is a key regulator in kidney fibrosis. nih.gov Novel boron-based scaffolds, including derivatives of (7-methylquinolin-4-yl)boronic acid, have been designed and synthesized as potential HIPK2 inhibitors. nih.gov The presence of the boron atom, with its vacant p-orbital, facilitates strong interactions at the active sites of enzymes like HIPK2. nih.gov These compounds have shown the ability to inhibit the downstream transcriptional activity of Smad3, a key event in fibrosis progression. nih.gov

CLK/ROCK Inhibition: Dual inhibitors of Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK) have been developed from pyrazolo[4,3-f]quinoline-boronic acid compounds. mdpi.comnih.gov These kinases are involved in cell growth and migration, respectively, making them attractive targets for anticancer therapies. mdpi.comnih.gov Studies have shown that certain boronic acid-containing pyrazolo[4,3-f]quinoline derivatives can potently inhibit CLK1, CLK2, and ROCK2. mdpi.comnih.gov For instance, at a concentration of 25 nM, lead compounds demonstrated over 70% inhibition of these kinases. mdpi.comnih.gov The mechanism of action appears to involve the induction of DNA damage and cell cycle arrest. mdpi.com

Receptor Binding Affinities and Modulatory Effects

While specific receptor binding studies for (7-methylquinolin-4-yl)boronic acid itself are not extensively detailed in the provided context, the broader class of quinoline derivatives is known to interact with various receptors. researchgate.net The boronic acid group can act as a bioisostere for carboxylic acids, a common functional group in receptor ligands. researchgate.net This suggests that (7-methylquinolin-4-yl)boronic acid derivatives could potentially bind to receptors that recognize carboxylate-containing molecules, although further research is needed to confirm specific receptor interactions and their modulatory effects.

Structure-Activity Relationship (SAR) Studies for Target Engagement and Selectivity (Excluding Clinical Outcomes)

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For (7-methylquinolin-4-yl)boronic acid derivatives, these studies have provided valuable insights into how chemical modifications influence their biological activity.

Influence of Quinoline Substitution on Molecular Recognition

The substitution pattern on the quinoline ring system significantly impacts the biological activity of these compounds.

Kinase Inhibition: In the context of CLK/ROCK inhibitors, modifications to the pyrazolo[4,3-f]quinoline core have been shown to tune kinase selectivity. mdpi.com For example, methylation at the C1 position of the 3H-pyrazolo[4,3-f]quinoline moiety led to a more selective kinase inhibitor, demonstrating the importance of substitution on the quinoline framework for target engagement. mdpi.comnih.gov Similarly, for HIPK2 inhibitors, the development of a methodology to introduce a boron atom at the C-4 position of substituted quinolines was a key step in creating potent inhibitors. nih.gov

General Anticancer Activity: The quinoline motif is a well-established scaffold in anticancer drug discovery. nih.gov SAR studies on various quinoline derivatives have shown that different substituents can lead to diverse mechanisms of action, including the induction of apoptosis and disruption of lysosome function. nih.gov

Role of the Boronic Acid Moiety in Biological Interactions

The boronic acid group is a key pharmacophore that plays a critical role in the biological activity of these derivatives.

Covalent Interactions: A primary mechanism of action for boronic acids is the formation of reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine in the active sites of proteases and kinases. nih.govnih.gov This interaction is crucial for the inhibitory activity of many boronic acid-containing drugs. nih.gov The boron atom's empty p-orbital makes it a Lewis acid, readily accepting electrons from donor atoms in enzyme active sites. nih.govresearchgate.net

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can participate in multiple hydrogen bonding interactions, which enhances target affinity and can help overcome drug resistance arising from receptor mutations. mdpi.com

Bioisosterism: Boronic acids are considered bioisosteres of carboxylic acids, meaning they can mimic the biological activity of carboxylic acids while potentially offering improved physicochemical properties. researchgate.netnih.gov This allows for their incorporation into drug candidates to interact with targets that recognize carboxylate groups.

The following table summarizes the key interactions of the boronic acid moiety:

Interaction TypeDescriptionSignificance
Covalent BondingForms reversible covalent bonds with nucleophilic amino acid residues (e.g., serine, threonine). nih.govnih.govLeads to potent enzyme inhibition. nih.gov
Hydrogen BondingThe -B(OH)2 group can act as a hydrogen bond donor and acceptor. mdpi.comEnhances binding affinity and specificity. mdpi.com
Lewis AcidityThe boron atom has an empty p-orbital, allowing it to accept electrons. nih.govresearchgate.netFacilitates interactions with electron-rich active sites. nih.gov

Elucidation of Biological Pathways Modulated by (7-Methylquinolin-4-yl)boronic Acid Derivatives (Excluding Clinical Efficacy)

The unique chemical properties of the boronic acid group, particularly its ability to form reversible covalent bonds with diols and act as a serine protease inhibitor, have made it a valuable pharmacophore in drug discovery. nih.govwikipedia.org When incorporated into a quinoline scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities, the resulting derivatives present significant potential for modulating key biological pathways. nih.govnih.gov While direct mechanistic studies on (7-Methylquinolin-4-yl)boronic acid are not extensively documented in publicly available research, investigations into structurally related quinoline-boronic acid derivatives provide critical insights into their potential molecular targets and mechanisms of action.

Research has focused on complex quinoline structures incorporating a boronic acid moiety, revealing their ability to act as potent enzyme inhibitors. These studies highlight specific kinases involved in cancer cell proliferation and survival as primary targets. The boronic acid group typically interacts with key residues, such as serine, in the enzyme's active site, leading to inhibition of its catalytic function. wikipedia.org

Dual Inhibition of CLK and ROCK Pathways by Pyrazolo[4,3-f]quinoline Boronic Acids

A notable class of derivatives are boronic acid-containing 3H-pyrazolo[4,3-f]quinolines, which have been identified as dual inhibitors of CDC-like kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK). mdpi.comnih.gov CLKs (specifically CLK1, CLK2, and CLK4) are crucial regulators of RNA splicing, while ROCKs (ROCK1 and ROCK2) are involved in cytoskeleton regulation, cell migration, and proliferation. The simultaneous inhibition of these kinases represents a multi-pronged approach to disrupting cancer cell signaling.

Detailed kinase inhibition screening has quantified the potency of these compounds. For instance, specific derivatives, such as HSD1400 and HSD1791, have demonstrated significant inhibition of CLK1, CLK2, and ROCK2 at nanomolar concentrations. mdpi.comnih.gov The "magic methylation" design approach, where a methyl group is strategically added, was used to tune the selectivity of these inhibitors. This is exemplified by the C1 methylated analog HSD1791, which, unlike HSD1400, did not show significant inhibition of CLK4, indicating that small structural modifications can confer kinase selectivity. mdpi.com

Table 1: Kinase Inhibition Profile of Lead Pyrazolo[4,3-f]quinoline Boronic Acid Derivatives

CompoundTarget Kinase% Inhibition at 25 nMReference
HSD1400CLK1>70% mdpi.com
CLK2>70% mdpi.com
ROCK2>70% mdpi.com
HSD1791CLK1>70% mdpi.com
CLK2>70% mdpi.com
ROCK2>70% mdpi.com

The biological consequence of this dual kinase inhibition has been explored through further cellular assays. Mechanistic studies revealed that these compounds can induce DNA damage in cancer cells. nih.gov Furthermore, treatment of cancer cell lines with the lead compound HSD1791 resulted in the suppression of the Cyclin D/Retinoblastoma (Rb) oncogenic pathway. Western blot analysis showed that HSD1791 treatment lowered the levels of phosphorylated Rb protein, indicating an increase in the activity of the Rb tumor suppressor, which in turn leads to cell cycle arrest. mdpi.com

Targeting of Homeodomain-Interacting Protein Kinase 2 (HIPK2)

Another avenue of investigation involves borylated quinolines as potential inhibitors of homeodomain-interacting protein kinase 2 (HIPK2). rsc.org HIPK2 is a serine/threonine kinase that plays a role in cellular stress response, apoptosis, and development, and its dysregulation is implicated in diseases such as kidney fibrosis. The development of inhibitors for HIPK2 is therefore of significant therapeutic interest.

A synthetic strategy involving the palladium-catalyzed C-4 borylation of chloroquinoline precursors has been developed to produce these potential inhibitors. rsc.org This method allows for the creation of various boron-containing quinoline scaffolds, including boronic acids and their derivatives like oxaboroles and trifluoroborate salts. While detailed enzymatic inhibition data for a specific (7-Methylquinolin-4-yl)boronic acid derivative against HIPK2 is pending, the research establishes a clear "proof-of-concept" for this class of compounds. The foundational molecule BT173, a non-boronated quinoline-oxadiazole compound, served as the starting point for designing borylated analogues with the aim of improving affinity and solubility by leveraging the unique properties of the boron atom to interact with the kinase. rsc.org

Table 2: Designed Borylated Quinolines for HIPK2 Inhibition

Compound ClassTargetSynthetic PrecursorRationaleReference
Borylated QuinolinesHIPK24-Chloro-7-methoxyquinoline-3-carboxylateBoron moiety intended to improve affinity and drug-receptor interactions. rsc.org
OxaborolesHIPK2Borylated QuinolinesCyclic boronate esters with known biological activity. rsc.org
Aryltrifluoroborate SaltsHIPK2Borylated QuinolinesStable derivatives for further synthetic modification and biological testing. rsc.org

These mechanistic investigations underscore the potential of quinoline-based boronic acid derivatives to function as highly specific and potent modulators of critical cellular signaling pathways. The research on pyrazolo[4,3-f]quinoline boronic acids and borylated quinolines provides a strong foundation for the future exploration of simpler derivatives, such as (7-Methylquinolin-4-yl)boronic acid, as targeted therapeutic agents.

Computational Chemistry and Theoretical Modeling of 7 Methylquinolin 4 Yl Boronic Acid

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential biological targets and elucidating the molecular basis of interaction, which is crucial for drug design and discovery.

For boronic acid derivatives, including those with a quinoline (B57606) scaffold, molecular docking has been successfully employed to predict binding modes and affinities. For instance, docking studies on boronic acid-containing pyrazolo[4,3-f]quinoline compounds were performed to understand their binding to protein kinases like CLK and ROCK. mdpi.com These studies revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity.

In the context of (7-Methylquinolin-4-yl)boronic acid, molecular docking could be used to screen a wide array of protein targets. The boronic acid moiety is known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, a feature that can be modeled with specialized docking protocols. nih.govmdpi.com The quinoline ring system can participate in π-π stacking and other non-covalent interactions.

A hypothetical docking study of (7-Methylquinolin-4-yl)boronic acid against a protein kinase might yield results similar to those observed for related inhibitors. The binding energy, a key output of docking simulations, indicates the affinity of the ligand for the protein. biorxiv.orgnih.gov

Table 1: Illustrative Molecular Docking Results for a Boronic Acid Ligand

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-8.5SER-190, LYS-72, PHE-80Covalent (B-O), H-Bond, π-π Stacking
Protease B-7.9CYS-25, HIS-159, TRP-177Covalent (B-S), H-Bond, Hydrophobic
Kinase C-9.1THR-210, ASP-167, TYR-82Covalent (B-O), H-Bond, π-π Stacking

This table presents hypothetical data to illustrate typical outputs from molecular docking studies.

Furthermore, advanced techniques like graph convolutional networks are being developed to improve the accuracy of target-ligand interaction predictions over large datasets, moving beyond conventional virtual screening methods. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. biorxiv.org These methods can compute a variety of molecular descriptors that help predict a compound's stability, reactivity, and interaction preferences.

For (7-Methylquinolin-4-yl)boronic acid, DFT calculations could elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. epstem.net

Studies on related quinolineboronic acid isomers, such as 8-quinolineboronic acid, have used quantum calculations to understand unique self-assembly mechanisms driven by intermolecular B-N bond formation. nih.gov Similar calculations for the 7-methyl derivative could reveal:

Atomic Charges: The partial charges on the boron, nitrogen, and oxygen atoms, which are crucial for understanding electrostatic interactions and the propensity for covalent bond formation.

Fukui Indices: These values quantify the reactivity of different atomic sites towards nucleophilic or electrophilic attack, highlighting the boron atom's electrophilicity which is key to its mechanism as an inhibitor. mdpi.com

Bond Dissociation Energies: Calculating the energy required to break specific bonds can provide insights into the molecule's stability. nih.gov

Table 2: Representative Quantum Chemical Descriptors for a Model Boronic Acid

ParameterCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Dipole Moment3.41 DebyeMeasures overall polarity of the molecule epstem.net
Fukui Index on Boron (f+)0.084 a.u.Indicates susceptibility to nucleophilic attack mdpi.com

This table contains example data from literature on related compounds to illustrate the application of quantum chemical calculations. mdpi.comepstem.net

These computational results provide a foundational understanding of the molecule's intrinsic properties, which informs its behavior in biological systems.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) and dynamic behavior of a molecule are critical to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore these aspects.

Conformational analysis of (7-Methylquinolin-4-yl)boronic acid would involve calculating the potential energy as a function of torsion angles, particularly around the C-B bond. This analysis identifies the most stable, low-energy conformations of the molecule. For similar phenylboronic acids, the planar conformation is often the most stable, but the boronic acid group can be twisted out of the plane of the aromatic ring. epstem.net

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of the ligand's behavior in a specific environment, such as in aqueous solution or bound to a protein. nih.gov An MD simulation of (7-Methylquinolin-4-yl)boronic acid complexed with a target protein could:

Assess the stability of the docked pose over time.

Reveal the role of water molecules in mediating ligand-protein interactions.

Characterize the flexibility of both the ligand and the protein's binding site.

Calculate the free energy of binding, offering a more rigorous prediction of affinity than docking alone.

MD simulations have been used to verify parameters for boronic acid force fields and to study the inhibition mechanism of enzymes like β-lactamase. nih.govmdpi.com Key analyses in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions of the complex. biointerfaceresearch.com

In Silico Design of Novel (7-Methylquinolin-4-yl)boronic Acid Analogues

One of the most powerful applications of computational modeling is the in silico design of new molecules with improved properties. Starting with a lead compound like (7-Methylquinolin-4-yl)boronic acid, new analogues can be designed and evaluated computationally before committing to chemical synthesis.

The goal of analogue design could be to enhance binding affinity, improve selectivity for a specific target, or optimize pharmacokinetic properties. Strategies include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the parent structure and calculating the effect on binding affinity, a computational SAR can be established. For example, the position and nature of substituents on the quinoline ring could be varied.

"Magic Methylation": The strategic addition of a methyl group can sometimes significantly improve potency or selectivity by filling a hydrophobic pocket in the target's binding site. This approach has been used to tune the selectivity of boronic acid-containing quinoline inhibitors. mdpi.com

Bioisosteric Replacement: Replacing the methyl group or other parts of the molecule with different functional groups that have similar physical or chemical properties (e.g., replacing -CH₃ with -Cl) to probe the interaction space.

Computational tools can predict the properties of these designed analogues, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Emerging Trends, Challenges, and Future Directions in 7 Methylquinolin 4 Yl Boronic Acid Research

Development of Novel Catalytic Systems for (7-Methylquinolin-4-yl)boronic Acid Transformations

The utility of (7-Methylquinolin-4-yl)boronic acid as a building block is intrinsically linked to the catalytic transformations it can undergo. While Suzuki-Miyaura cross-coupling remains a cornerstone reaction for boronic acids, the field is actively pursuing novel catalytic systems to enhance efficiency, selectivity, and substrate scope. chemenu.comfrontierspecialtychemicals.com

Recent research has highlighted the use of multicomponent reactions (MCRs), such as the Povarov/Doebner-type reactions, to construct complex quinoline-based structures containing a boronic acid moiety in a single, highly efficient step. mdpi.com This approach offers a significant advantage over traditional multi-step syntheses. Furthermore, there is a continuous drive to develop catalysts that are more robust, operate under milder conditions, and are compatible with a wider range of functional groups, which is critical when dealing with complex, multifunctional molecules. The development of catalytic systems that enable transformations beyond C-C bond formation, such as C-N or C-O bond formations directly from the boronic acid group, represents a significant area of future growth.

Table 1: Examples of Catalytic Transformations for Boronic Acids

Reaction TypeDescriptionRelevance to (7-Methylquinolin-4-yl)boronic acid
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling between a boronic acid and an organohalide to form C-C bonds. chemenu.comA fundamental method for incorporating the 7-methylquinoline (B44030) scaffold into larger, more complex molecules.
Chan-Lam Coupling Copper-catalyzed formation of a carbon-heteroatom bond (C-N, C-O, C-S) between a boronic acid and an amine, alcohol, or thiol.Enables the direct attachment of heteroatom-containing functional groups to the quinoline (B57606) core, expanding chemical diversity.
Multicomponent Reactions Reactions where three or more reactants combine in a single step to form a product that contains significant portions of all reactants. mdpi.comOffers an atom-economical and efficient route to synthesize complex pyrazolo[4,3-f]quinoline structures from boronic acid precursors. mdpi.com
Petasis Reaction A multicomponent reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.Provides a versatile method for creating complex amine derivatives from the quinoline boronic acid scaffold.

Expansion of Applications in Chemical Biology and Material Science

The unique properties of the boronic acid functional group, combined with the biological relevance of the quinoline core, make (7-Methylquinolin-4-yl)boronic acid a promising candidate for applications beyond traditional organic synthesis. chemenu.com

In chemical biology, boronic acids are increasingly used as probes and therapeutic agents. nih.govnih.gov Their ability to form reversible covalent bonds with diols allows them to target saccharides and glycoproteins, which are ubiquitous in biological systems. nih.gov This interaction is being exploited for glucose sensing and for developing inhibitors of enzymes that have diol-containing substrates or cofactors. frontierspecialtychemicals.comnih.gov The quinoline moiety itself is a well-established pharmacophore found in numerous drugs, suggesting that derivatives of (7-Methylquinolin-4-yl)boronic acid could exhibit interesting biological activities. chemenu.com For instance, novel boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as dual CLK/ROCK inhibitors with potent anticancer properties. mdpi.com

In material science, the boronic acid group is being explored for its role in creating stimuli-responsive materials. chemrxiv.org The reversible nature of boronate ester formation with diols can be controlled by changes in pH, temperature, or the presence of specific analytes, leading to "smart" materials that can change their properties on demand. Combining the boronic acid functionality with the rigid, aromatic quinoline structure could lead to novel polymers, gels, or sensors with unique optical or electronic properties.

Addressing Synthetic Challenges and Improving Atom Economy

A significant challenge in the synthesis of complex molecules like derivatives of (7-Methylquinolin-4-yl)boronic acid is the pursuit of "green" and efficient chemical processes. primescholars.com A key concept in green chemistry is atom economy , which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.orgwikipedia.org Many classical organic reactions, such as substitutions and eliminations, have poor atom economy because they generate stoichiometric byproducts that become waste. wikipedia.orgnih.gov

Future research must focus on developing synthetic routes that maximize atom economy. This involves prioritizing addition and rearrangement reactions over substitution and elimination reactions and utilizing catalytic reagents instead of stoichiometric ones. primescholars.comacs.org MCRs are an excellent example of an atom-economical approach. mdpi.com Another challenge is the potential mutagenicity associated with some boronic acid derivatives, which necessitates careful handling and robust toxicological assessment. researchgate.net Ongoing research aims to understand the structural features that lead to mutagenicity to design safer boron-containing compounds. researchgate.net

Table 2: Comparison of Reactions by Atom Economy

Reaction TypeAtom EconomyByproducts
Diels-Alder Reaction High (often 100%)None
Catalytic Hydrogenation High (often 100%)None
Wittig Reaction PoorStoichiometric phosphine (B1218219) oxide
Grignard Reaction PoorStoichiometric magnesium salts
Suzuki-Miyaura Coupling Moderate to PoorStoichiometric borate (B1201080) and halide salts

This table provides a generalized comparison. The exact atom economy depends on the specific reactants used.

Computational-Experimental Synergy in Discovering New Reactivity and Applications

The integration of computational chemistry with experimental work is becoming an indispensable tool in modern chemical research. This synergy is particularly valuable in the study of complex systems like (7-Methylquinolin-4-yl)boronic acid. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules. nih.govbiorxiv.org

For instance, computational studies have been used to elucidate the intricate mechanistic details of the Suzuki-Miyaura reaction, helping researchers to understand the role of different ligands and reaction conditions, which can accelerate the development of more efficient catalysts. nih.gov In drug discovery, molecular docking and other computational techniques can predict how a molecule like a (7-Methylquinolin-4-yl)boronic acid derivative might bind to a biological target, such as an enzyme active site. mdpi.combiorxiv.org This allows for the rational design of more potent and selective inhibitors, saving significant time and resources compared to traditional high-throughput screening alone. mdpi.com

However, challenges remain. Current computational models sometimes struggle to accurately predict certain properties, such as the mutagenicity of boronic acids, indicating a need for further model development and validation with experimental data. researchgate.net The future lies in a continuous feedback loop where computational predictions guide experimental design, and experimental results are used to refine and improve the accuracy of computational models.

Patent Landscape Analysis from an Academic Perspective on Quinolylboronic Acids

A patent landscape analysis (PLA) is a systematic review of patent literature to map out innovation, identify key players, and spot emerging trends in a specific technology area. cas.orgnih.gov From an academic perspective, a PLA on quinolylboronic acids would offer invaluable strategic insights. It can help academic researchers identify research gaps, ensure the novelty of their work, and understand the commercial landscape, which can guide research toward areas with greater potential for translation and impact. nih.gov

A comprehensive PLA for this class of compounds would involve searching patent databases for applications disclosing quinoline structures functionalized with a boronic acid or its esters. The analysis would aim to answer several key questions:

Who are the main patent filers? (e.g., pharmaceutical companies, academic institutions)

What are the primary therapeutic areas being targeted? (e.g., oncology, infectious diseases, neurology) nih.gov

Which specific biological targets are most frequently mentioned? (e.g., kinases, proteasomes) mdpi.comnih.gov

What synthetic routes and catalytic systems are being patented?

Are there emerging trends in the types of quinoline substitutions or boronic acid derivatives being claimed?

By understanding which areas are heavily patented, academic labs can avoid crowded fields and focus on unexplored niches or fundamentally new approaches. Conversely, identifying a surge in patenting activity around a particular target could signal a "hot" area worthy of investigation. cas.org For academics, this analysis is not about securing commercial freedom-to-operate but about strategic research planning, ensuring the efficient use of limited public funds, and maximizing the scientific contribution of their work. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.